molecular formula C17H13F3N2OS B2841378 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392238-67-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2841378
CAS RN: 392238-67-4
M. Wt: 350.36
InChI Key: AEAITUVCYCQKJR-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated methods for synthesizing derivatives of benzothiophene and benzamide, including those similar in structure to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide. These methods often involve direct acylation reactions, microwave-assisted reactions, and copper-catalyzed intramolecular cyclization processes. For instance, the synthesis of related benzamide derivatives through acylation reactions has provided insights into the structural properties of these compounds, as revealed by X-ray crystallography and NMR analysis. This research underscores the compound's relevance in the development of new organic synthesis methodologies (Wang et al., 2014).

Sensor Technology and Material Science

Some derivatives of benzothiophene and benzamide exhibit unique properties that are useful in sensor technology. For example, certain benzamide derivatives have been shown to undergo color transitions in response to specific stimuli, such as the presence of fluoride anions. This colorimetric sensing behavior, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the potential of benzamide derivatives in developing sensitive and selective sensors for environmental and analytical applications (Younes et al., 2020).

Heterocyclic Chemistry

The compound and its related derivatives have been extensively explored in the synthesis of heterocyclic compounds. Studies have detailed the reactivity of benzothiophene derivatives towards various nucleophiles, leading to the formation of diverse heterocyclic structures. This research not only enriches the field of heterocyclic chemistry but also opens up possibilities for discovering new compounds with potential pharmaceutical applications (Mohareb et al., 2004).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)11-5-3-4-10(8-11)15(23)22-16-13(9-21)12-6-1-2-7-14(12)24-16/h3-5,8H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAITUVCYCQKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide

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